The synthesis of JNJ-55308942 involves multi-step chemical reactions aimed at constructing its complex molecular framework. While specific detailed methodologies are not extensively documented in the available literature, it is known that the compound incorporates a variety of functional groups and structural motifs typical of P2X7 antagonists.
The synthesis typically includes:
The precise synthetic route remains proprietary but likely follows established protocols for synthesizing similar small molecules .
JNJ-55308942's molecular structure is characterized by its complex arrangement of atoms that contribute to its biological activity. The structure includes multiple fluorine atoms which enhance lipophilicity and potentially improve blood-brain barrier penetration.
The chemical reactivity of JNJ-55308942 can be inferred from its structure. As a P2X7 receptor antagonist, it interacts with adenosine triphosphate (ATP) at the receptor site, inhibiting downstream signaling pathways that lead to inflammation.
JNJ-55308942 functions primarily as an antagonist of the P2X7 receptor. This receptor is activated by ATP and plays a crucial role in mediating inflammatory responses within the central nervous system.
Upon administration:
JNJ-55308942 exhibits:
Key chemical properties include:
JNJ-55308942 is primarily being explored for its therapeutic applications in:
Neuroinflammation is increasingly recognized as a pathophysiological cornerstone of mood disorders, including major depressive disorder (MDD) and bipolar depression. Central to this process is the ATP-gated P2X7 receptor (P2X7R), a ion channel predominantly expressed on microglia—the CNS's resident immune cells. Under physiological conditions, P2X7R remains inactive due to low extracellular ATP concentrations. However, during cellular stress, injury, or inflammation, ATP is released in millimolar quantities, activating P2X7R and triggering downstream inflammatory cascades [8] [10].
Activation of P2X7R initiates two critical processes:
This pathway is particularly relevant in mood disorders. Elevated IL-1β levels are documented in the plasma, CSF, and postmortem brain tissue of MDD and bipolar patients. Chronic stress—a major environmental risk factor for depression—potentiates ATP release, creating a feedforward loop of neuroinflammation and neuronal dysfunction [2] [5]. Genetic studies further support this link, with gain-of-function P2X7R polymorphisms (e.g., rs2230912) associated with increased depression susceptibility [10].
P2X7R antagonism represents a novel neuroimmune strategy for treatment-resistant mood disorders, particularly bipolar depression and anhedonia. Key rationales include:
Table 1: Key Evidence Linking P2X7R to Neuropsychiatric Disorders
Evidence Type | Finding | Relevance to Mood Disorders |
---|---|---|
Genetic | Gain-of-function SNP rs2230912 associated with depression/bipolar disorder [10] | Identifies patient subgroups likely to benefit from P2X7R antagonism |
Preclinical Models | P2X7R-KO mice show antidepressant/anti-anhedonic phenotypes [10] | Validates P2X7R as a therapeutic target |
Clinical Biomarkers | Elevated IL-1β in CSF/plasma of MDD/bipolar patients [5] [8] | Supports role of P2X7R-NLRP3-IL-1β axis in pathology |
JNJ-55308942 (developed by Janssen Pharmaceuticals) exemplifies the translational potential of CNS-penetrant P2X7R antagonists. It is a high-affinity, selective, orally bioavailable P2X7 antagonist currently in clinical development for bipolar depression (NCT03151486) [4] [6]. Its design addresses historical challenges in targeting neuroinflammation:
Table 2: Molecular and Pharmacological Profile of JNJ-55308942
Parameter | Human P2X7R | Rat P2X7R | Method |
---|---|---|---|
Binding Affinity (Ki) | 7.1 nM | 2.9 nM | Radioligand binding |
Functional IC50 | 10 nM | 15 nM | IL-1β release assay |
Brain Penetrance | Brain/plasma = 1 (rat) | - | Autoradiography/LC-MS |
Selectivity | >100-fold vs. other P2X receptors | Calcium flux assays |